molecular formula C15H14ClNO4 B2932584 {[(Furan-2-yl)methyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate CAS No. 391239-51-3

{[(Furan-2-yl)methyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate

Cat. No. B2932584
CAS RN: 391239-51-3
M. Wt: 307.73
InChI Key: QJGDBTPRQUICAZ-UHFFFAOYSA-N
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Description

The compound “{[(Furan-2-yl)methyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate” is an organic compound. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring and four carbon atoms and one oxygen . The compound also contains a carbamoyl group, a methyl group, and a 2-(4-chlorophenyl)acetate group .


Synthesis Analysis

The synthesis of such compounds often involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The synthesis could also involve the use of furan synthesis methods .


Molecular Structure Analysis

The molecular structure of “{[(Furan-2-yl)methyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate” is complex, with several functional groups. The furan ring provides aromaticity to the molecule, while the carbamoyl and acetate groups contribute to its reactivity .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can undergo Suzuki–Miyaura coupling, a reaction that conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . It can also undergo protodeboronation, a reaction that involves the removal of a boron group from an organic compound .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 212.21 . The compound is stable under normal shipping and storage conditions .

Safety and Hazards

The compound is classified under GHS07 for safety . The safety data sheet (SDS) provides more detailed information about its safety and hazards .

Future Directions

The future directions for the study and application of “{[(Furan-2-yl)methyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate” could involve further exploration of its synthesis, reactivity, and potential applications. For instance, the Suzuki–Miyaura coupling and protodeboronation reactions could be optimized for better yield and selectivity . The compound’s interaction with biological systems could also be studied further to explore potential medicinal applications.

properties

IUPAC Name

[2-(furan-2-ylmethylamino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4/c16-12-5-3-11(4-6-12)8-15(19)21-10-14(18)17-9-13-2-1-7-20-13/h1-7H,8-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGDBTPRQUICAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)COC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85270998
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

{[(Furan-2-yl)methyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate

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